2-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine

Lipophilicity Drug-likeness ADME profiling

For medicinal chemistry teams pursuing kinase or CNS targets, the specific 2-bromo-8-CF₃ substitution pattern is critical. Unlike regioisomers, this precise scaffold ensures correct reactivity for cross-coupling diversification and provides the lipophilicity (cLogP ~2.5) required for blood-brain barrier penetration. Sourcing a certified ≥98% purity building block minimizes false positives in biological assays and avoids synthetic dead ends caused by positional impurities. Secure multi-gram quantities for your parallel synthesis and SAR expansion workflows.

Molecular Formula C7H3BrF3N3
Molecular Weight 266.02 g/mol
Cat. No. B8107296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine
Molecular FormulaC7H3BrF3N3
Molecular Weight266.02 g/mol
Structural Identifiers
SMILESC1=CN2C(=NC(=N2)Br)C(=C1)C(F)(F)F
InChIInChI=1S/C7H3BrF3N3/c8-6-12-5-4(7(9,10)11)2-1-3-14(5)13-6/h1-3H
InChIKeyZPMHAABJBYXNHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine: A Dual-Functionalized Triazolopyridine Scaffold for Targeted Chemical Biology and Drug Discovery


2-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine (CAS 2167295-34-1, molecular formula C₇H₃BrF₃N₃, MW 266.02 g/mol) is a heterocyclic compound composed of a [1,2,4]triazolo[1,5-a]pyridine core decorated with a bromine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 8-position . The bridgehead nitrogen-containing fused bicyclic system is recognized as a privileged scaffold in contemporary medicinal chemistry, serving as the core of inhibitors targeting JAK, PI3K, RORγt, and other kinases [1]. The simultaneous presence of a halogen leaving group and a strong electron-withdrawing -CF₃ substituent makes this compound a strategically important synthetic intermediate for structure-activity relationship (SAR) exploration and late-stage diversification.

Why 2-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine Cannot Be Replaced by Close Regioisomeric Analogs in Preclinical Programs


In scientific procurement, treating all bromo-trifluoromethyl triazolopyridine regioisomers as interchangeable intermediates can lead to divergent biological outcomes and synthetic dead ends. The position of the bromine atom dictates the regioselectivity of cross-coupling and nucleophilic aromatic substitution reactions, while the -CF₃ placement modulates the electronic density of the pyridine ring, influencing both reactivity and target binding [1]. For example, bromine at the 2-position on the 1,2,4-triazole ring is electronically distinct from bromine located on the pyridine ring (e.g., 6- or 8-position), resulting in different activation energies for palladium-catalyzed transformations. The quantitative evidence below demonstrates where the 2-bromo-8-CF₃ substitution pattern confers measurable advantages over its closest structural neighbors.

Head-to-Head Comparative Evidence: 2-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine vs. Closest Analogs


Enhanced Lipophilicity (LogP) Driven by 8-Position -CF₃ vs. Non-Fluorinated 8-Bromo Analog

The 8-trifluoromethyl group in the target compound confers a substantially higher computed partition coefficient (LogP = 2.51) compared to the non-fluorinated 8-bromo-[1,2,4]triazolo[1,5-a]pyridine (LogP = 1.49) [1]. This +1.02 LogP unit increase translates to approximately a 10-fold increase in lipophilicity, which directly impacts membrane permeability predictions and CNS penetration scoring in early drug discovery.

Lipophilicity Drug-likeness ADME profiling

Commercial Purity Advantage: 98% vs. 95% Available for Closest 2-Bromo-trifluoromethyl Regioisomers

The target compound is commercially available at a documented purity of 98% (Chemscene, Cat. No. CS-0499507) . By comparison, the closest regioisomer 2-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine (CAS 1397287-45-4) is typically supplied at 95% purity from major vendors such as AKSci (Cat. No. 1655DU) . When used as a building block in multi-step syntheses, the 3% absolute purity difference can significantly reduce impurity carry-through and increase isolated yields of downstream products.

Chemical purity Procurement quality Reproducibility

Synthetic Tractability Under Microwave-Assisted, Catalyst-Free Conditions

A catalyst-free, additive-free, and eco-friendly microwave-mediated protocol has been established for the rapid synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides, yielding products in good-to-excellent yields (43.0–73.2% reported for representative compounds) [1]. The methodology demonstrates broad substrate scope and good functional group tolerance for both bromo- and trifluoromethyl-substituted derivatives, enabling the preparation of 2-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine in short reaction times. In contrast, alternative regioisomers with bromine on the pyridine ring often require harsher thermal conditions and extended reaction times for comparable transformations.

Green chemistry Microwave-assisted synthesis Scalable heterocycle production

Kinase Inhibitor Scaffold Validation: JAK and RORγt Patent Literature Coverage

The [1,2,4]triazolo[1,5-a]pyridine scaffold bearing halogen and -CF₃ substituents at specific positions is extensively claimed in patents covering JAK1, JAK2, and TYK2 inhibitors (e.g., CN112739696A, US20210155621A1) [1][2] as well as RORγt inverse agonists [3]. The 2-bromo substituent serves as a key synthetic handle for introducing diverse aromatic and heteroaromatic groups via palladium-catalyzed cross-coupling, as demonstrated in the derivatization of related triazolopyridine cores (e.g., compound 3s → 5 via Suzuki coupling with 88% yield in a representative example) [3]. Compounds lacking the 2-position halogen handle cannot participate in such diversification strategies without additional synthetic steps.

Kinase inhibition JAK Patent landscape Drug discovery

Where 2-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine Delivers the Strongest Scientific and Procurement Advantage


Kinase Inhibitor Fragment-Based and Scaffold-Hopping Programs

Medicinal chemistry teams pursuing JAK-family or RORγt inhibitors should prioritize this building block because the 2-bromo handle enables rapid diversification via Suzuki, Sonogashira, or Buchwald-Hartwig couplings, while the 8-CF₃ group provides the lipophilic character necessary for blood-brain barrier penetration. Patent literature (CN112739696A, US20210155621A1) establishes this scaffold as validated territory for kinase inhibition [1][2].

Late-Stage Functionalization and Parallel Library Synthesis

The combination of a reactive 2-bromo leaving group and the electron-withdrawing 8-CF₃ substituent makes this compound ideal for parallel synthesis workflows. The microwave-assisted protocol (Molecules 2024, 29(4), 894) demonstrates that intermediates of this class can be prepared rapidly without catalysts, enabling timely procurement of multi-gram quantities for SAR expansion [3].

Central Nervous System (CNS) Drug Discovery Requiring Balanced Lipophilicity

With a computed LogP of 2.51, this compound occupies the optimal lipophilicity range for CNS drug candidates (typically LogP 1-4) . Medicinal chemists designing brain-penetrant therapeutics can use this building block as a starting point for further SAR optimization, confident that the 8-CF₃ group provides a measurable lipophilicity advantage over non-fluorinated analogs (ΔLogP ≈ +1.0).

Building Block Procurement for Academic and Industrial Screening Collections

Procurement managers selecting triazolopyridine building blocks for centralized screening libraries should favor this compound over lower-purity regioisomers because of the 98% certified purity specification (Chemscene) . The higher purity reduces the risk of false positives in biological assays and minimizes the need for repurification before use in high-throughput screening campaigns.

Quote Request

Request a Quote for 2-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.